![molecular formula C19H21N5O B2752133 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide CAS No. 2034465-24-0](/img/structure/B2752133.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide
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Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a synthetic compound that belongs to the class of pyrazine derivatives and possesses unique structural and chemical properties that make it an attractive candidate for various research applications.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have focused on synthesizing new series of pyrazole and imidazole derivatives, exploring their antimicrobial activities. For instance, a study detailed the synthesis of pyrazole derivatives 3-(furan-2-yl)-4-(5-hydroxy-4H-pyrazol-3-yl)-N-phenylbutanamide and imidazole derivatives 3-(furan-2-yl)-3-(1H-imidazol-1-yl)-N-phenylpropanamide, confirming their structures through various spectral analyses and testing their antimicrobial properties (Idhayadhulla, Kumar, & Abdul, 2012).
Antimicrobial Activity
Another study synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, evaluating their antimicrobial, anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This comprehensive analysis revealed certain compounds' potential as therapeutic agents due to their significant biological activities (Küçükgüzel et al., 2013).
Insecticidal Activity
The synthesis and characterization of anthranilic diamides analogs containing 1,3,4-oxadiazole rings demonstrated notable insecticidal activities against the diamondback moth. This study provided insights into the structure-activity relationship and potential agricultural applications of these compounds (Qi et al., 2014).
Molecular Structure and Spectroscopic Studies
Fundamental studies on the structures and spectroscopic properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives were conducted to understand their physical properties better. These investigations, which included X-ray crystallography and UV/vis absorption spectroscopy, aimed to elucidate the molecular structure and aromatic character of the compounds, providing a basis for further pharmaceutical and chemical research (Nakai et al., 2003).
Antitumor, Antifungal, and Antibacterial Activities
Research into pyrazole derivatives identified antitumor, antifungal, and antibacterial pharmacophore sites, highlighting the potential of these compounds in developing new therapeutic agents. This study emphasizes the importance of structural modifications to enhance biological activities and provides a pathway for the development of novel drugs (Titi et al., 2020).
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-3-16(14-7-5-4-6-8-14)19(25)22-12-17-18(21-10-9-20-17)15-11-23-24(2)13-15/h4-11,13,16H,3,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMKRBXUZIORAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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